2-(2,6-dichlorophenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
2-(2,6-dichlorophenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a dichlorophenyl group, a pyridinyl group, and a thiadiazole ring, which contribute to its distinctive properties.
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4OS/c16-11-2-1-3-12(17)10(11)8-13(22)19-15-21-20-14(23-15)9-4-6-18-7-5-9/h1-7H,8H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLNRVQTIGBCPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NC2=NN=C(S2)C3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dichlorophenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the thiadiazole intermediate.
Attachment of the Dichlorophenyl Group: The final step involves the acylation of the thiadiazole-pyridine intermediate with 2,6-dichlorobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dichlorophenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original atoms or groups.
Scientific Research Applications
2-(2,6-dichlorophenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,6-dichlorophenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dichlorophenyl)amino)benzoic acid: A potential non-steroidal anti-inflammatory drug with structural similarities.
2-(2,5-dichlorophenyl)-1-phenyl-1-(2-pyridinyl)-2-propanol: Another compound with a dichlorophenyl and pyridinyl group, used in different applications.
Uniqueness
2-(2,6-dichlorophenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide stands out due to its unique combination of a dichlorophenyl group, a pyridinyl group, and a thiadiazole ring. This combination imparts distinctive chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
